molecular formula C11H10N4O2 B2476165 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986550-56-4

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2476165
CAS RN: 1986550-56-4
M. Wt: 230.227
InChI Key: USSPJCNXRXOCTP-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one, also known as HYDAMTIQ, is a heterocyclic compound that has gained significant attention for its potential use in various scientific research applications. This compound is a derivative of triazolopyrazine and has exhibited promising results in various biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Bioactive Heterocyclic Compounds : The study of coumarins, which share a benzo-2-pyrone core similar to the triazolo[1,5-a]pyrazinone structure, has highlighted their importance in pharmaceutical, agrochemical, and perfumery industries. These compounds exhibit a range of biological activities due to their diverse chemical and photochemical properties (Yoda, 2020).

  • Antibacterial Activity : The antibacterial potential of 1,2,3-triazole and 1,2,4-triazole hybrids has been emphasized, especially against antibiotic-resistant strains of Staphylococcus aureus. These compounds act through multiple mechanisms, including inhibition of DNA gyrase and topoisomerase IV, showcasing the therapeutic potential of triazole-containing hybrids (Li & Zhang, 2021).

  • Cancer Research : In the context of hepatocellular carcinoma, the flavonoid baicalein, which possesses structural similarities to heterocyclic compounds like triazolopyrazinones, has demonstrated significant anti-cancer effects through modulation of cell proliferation, metastasis, and apoptosis (Bie et al., 2017).

  • Synthetic Approaches and Chemical Diversity : The development of novel synthetic methods for heterocyclic compounds, including triazole derivatives, highlights the versatility and utility of these compounds in drug development and other applications. These approaches allow for the exploration of new compounds with potent biological activities and specific targeted actions (Ferreira et al., 2013).

  • Antioxidant Properties : The structure-activity relationships (SARs) of hydroxycinnamic acids, which are structurally related to the target compound, have been extensively studied for their antioxidant activity. These studies aim to generate more potent antioxidant molecules for oxidative stress-related disease management (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

7-hydroxy-3-phenyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPJCNXRXOCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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